2,6-Dichloro-3,4-dimethylphenol
Overview
Description
2,6-Dichloro-3,4-dimethylphenol is an organic compound with the molecular formula C8H8Cl2O. It is a chlorinated phenol derivative, characterized by the presence of two chlorine atoms and two methyl groups attached to a benzene ring. This compound is known for its antimicrobial properties and is used in various applications, including as a disinfectant and preservative.
Mechanism of Action
Biochemical Pathways
2,6-Dichloro-3,4-dimethylphenol may be involved in the phenol degradation pathway. A study on Pseudomonas sp. strain CF600 showed that it could efficiently degrade phenol, cresols, and 3,4-dimethylphenol via a plasmid-encoded multicomponent phenol hydroxylase and a subsequent meta-cleavage pathway .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound These factors include temperature, pH, and the presence of other substances that can interact with the compound
Biochemical Analysis
Cellular Effects
It is likely that the compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
It is likely that the compound has threshold effects and may have toxic or adverse effects at high doses .
Metabolic Pathways
The compound likely interacts with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
The compound likely interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
The compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-3,4-dimethylphenol typically involves the chlorination of 3,4-dimethylphenol. The reaction is carried out using chlorine gas in the presence of a catalyst, such as ferric chloride, under controlled conditions to ensure selective chlorination at the 2 and 6 positions on the benzene ring .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar chlorination process but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to optimize yield and purity. The product is then purified through distillation or recrystallization techniques to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloro-3,4-dimethylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into less chlorinated phenols.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of dichloroquinones.
Reduction: Formation of less chlorinated phenols.
Substitution: Formation of substituted phenols with different functional groups.
Scientific Research Applications
2,6-Dichloro-3,4-dimethylphenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its antimicrobial properties and potential use in disinfectants and antiseptics.
Medicine: Investigated for its potential therapeutic effects, particularly in treating infections caused by bacteria and fungi.
Industry: Employed as a preservative in various products, including cosmetics and pharmaceuticals.
Comparison with Similar Compounds
- 2,4-Dichloro-3,5-dimethylphenol
- 4-Chloro-3,5-dimethylphenol
- 2,6-Dichlorophenol
Comparison: 2,6-Dichloro-3,4-dimethylphenol is unique due to the specific positioning of its chlorine and methyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits higher antimicrobial activity and greater stability under various conditions .
Biological Activity
2,6-Dichloro-3,4-dimethylphenol (DCMDP) is an organic compound that has garnered attention for its biological activities, particularly in the fields of environmental science and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, toxicity assessments, and potential applications in bioremediation and synthesis.
This compound is a chlorinated phenolic compound with the molecular formula C₈H₈Cl₂O. Its structure features two chlorine atoms and two methyl groups attached to a phenolic ring, which contributes to its chemical reactivity and biological properties.
Biodegradation Pathways
Research indicates that DCMDP can be biodegraded by certain microbial strains. A study on Mycobacterium neoaurum B5-4 revealed that the compound undergoes initial catabolism through the action of specific enzymes like MpdAB, which are responsible for hydroxylating DCMDP as part of a larger degradation pathway. This process is crucial for the bioremediation of environments contaminated with chlorinated phenols .
Enzymatic Activity
The enzymatic activity associated with the degradation of DCMDP involves NADH-dependent monooxygenases. These enzymes catalyze reactions that convert DCMDP into less harmful metabolites, facilitating its breakdown in microbial systems. The apparent values for MpdAB when acting on 2,6-DMP (a related compound) were found to be 0.12 mM, indicating a relatively high affinity for the substrate .
Aquatic Toxicity
The toxicity of DCMDP has been evaluated in various aquatic organisms. For instance, studies have shown that acute toxicity levels vary significantly among species. The 48-hour EC50 value for Daphnia magna was reported at 2,120 µg/L, while juvenile fathead minnows exhibited a 96-hour LC50 value of 16,750 µg/L . These values suggest that DCMDP poses a risk to aquatic life at relatively low concentrations.
Effects on Plant Life
Research has also highlighted the impact of DCMDP on plant organisms. Exposure to high concentrations resulted in complete destruction of chlorophyll in Chlorella pyrenoidosa, indicating severe phytotoxicity . Such findings underscore the potential environmental risks associated with the release of this compound into aquatic ecosystems.
Microbial Degradation Studies
A significant case study involved the characterization of Mycobacterium strains capable of degrading DCMDP. The study identified genetic markers associated with the degradation pathway and demonstrated that specific environmental conditions could enhance microbial activity against DCMDP .
Pharmacological Investigations
In pharmacological contexts, preliminary assessments indicate that related compounds exhibit oral bioavailability in rodent models, suggesting potential therapeutic applications . The pharmacokinetic properties observed may warrant further investigation into the medicinal uses of derivatives based on DCMDP.
Summary Table: Biological Activity Overview
Properties
IUPAC Name |
2,6-dichloro-3,4-dimethylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O/c1-4-3-6(9)8(11)7(10)5(4)2/h3,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCZMDITVDZGTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)Cl)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90481349 | |
Record name | 2,6-Dichloro-3,4-dimethylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90481349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1570-67-8 | |
Record name | 2,6-Dichloro-3,4-dimethylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1570-67-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dichloro-3,4-dimethylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90481349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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